molecular formula C12H17N3O5S B8465507 1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine

1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine

Cat. No.: B8465507
M. Wt: 315.35 g/mol
InChI Key: GIWAWEFCDIADBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-nitro-phenyl)-4-methylsulfonyl-piperazine is a useful research compound. Its molecular formula is C12H17N3O5S and its molecular weight is 315.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17N3O5S/c1-20-12-9-10(3-4-11(12)15(16)17)13-5-7-14(8-6-13)21(2,18)19/h3-4,9H,5-8H2,1-2H3

InChI Key

GIWAWEFCDIADBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-fluoro-2-(methyloxy)-1-nitrobenzene (Example 22, step A) (1 g, 5.8 mmol) in 10 mL of DMSO was added, 1-(methylsulfonyl)piperazine (1.15 g, 7.02 mmol), and K2CO3 (2.42 g, 17.5 mmol). The mixture was heated to 80° C. overnight. In the morning, the mixture was poured into 100 mL of H2O, Solid precipitated and was filtered off, washed with H2O and let air dried for a few hours. After drying under high vacuum overnight, the title compound of step A was isolated as a yellow solid. (1.09 g, 3.46 mmol, 60%). MS (ESI): 316 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
2.42 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-(methyloxy)-1-nitrobenzene (1 g, 5.8 mmol) in 10 mL of DMSO were added 1-(methylsulfonyl) piperazine (1.15 g, 7.02 mmol), and potassium carbonate (2.42 g, 17.5 mmol). The mixture was heated at 80° C. for 16 h at which time it was poured into 100 mL of water. The resulting precipitate was filtered, washed with water and let air dry for a several hours. The solids were dried under high vacuum overnight to afford 1-[3-(methyloxy)-4-nitrophenyl]-4-(methylsulfonyl)piperazine (1.09 g, 3.46 mmol, 60%) as a yellow solid. ESIMS (M+H)+=316.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the method described for Preparation 78 using 4-fluoro-2-methoxy-1-nitrobenzene and 1-(methylsulfonyl)piperazine for 96 hours. The residue was purified by silica gel column chromatography eluting with 50-100% DCM in cyclohexanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.